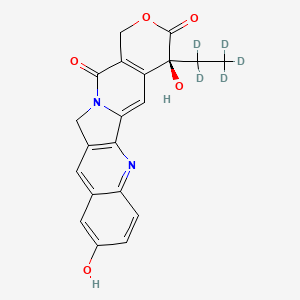

10-Hydroxy Camptothecin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-CWDCNSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 10-Hydroxy Camptothecin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy Camptothecin is a potent anti-cancer agent and a derivative of camptothecin, a natural alkaloid isolated from the bark of the Camptotheca acuminata tree.[] Its deuterated form, 10-Hydroxy Camptothecin-d5, is utilized in research and development, often as an internal standard in pharmacokinetic studies due to its nearly identical chemical properties but distinct mass. The fundamental mechanism of action of this compound is congruent with that of its non-deuterated counterpart, primarily targeting the nuclear enzyme DNA topoisomerase I (Topo I).[][2][3][4][5][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Inhibition of DNA Topoisomerase I

The primary molecular target of 10-Hydroxy Camptothecin is the human DNA topoisomerase I enzyme.[2][3] Topo I plays a critical role in cellular processes such as DNA replication, transcription, and recombination by relieving torsional stress in the DNA double helix.[][7] It achieves this by inducing transient single-strand breaks, allowing the DNA to rotate, and then resealing the break.[]

10-Hydroxy Camptothecin exerts its cytotoxic effects by interfering with this process. It binds to the covalent binary complex formed between Topo I and DNA, creating a stable ternary complex.[2][5][6][8] This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these "cleavable complexes".[2] The collision of the advancing replication fork with these stalled complexes during the S-phase of the cell cycle converts the single-strand breaks into irreversible double-strand breaks.[2][7][8] These double-strand breaks trigger a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[][8]

Signaling Pathway of 10-Hydroxy Camptothecin-Induced Cell Death

Quantitative Data on Biological Activity

The potency of 10-Hydroxy Camptothecin has been evaluated in various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 (Growth Inhibition) | BT-20 (human breast carcinoma) | 34.3 nM | [9] |

| IC50 (Growth Inhibition) | MDA-231 (human breast carcinoma) | 7.27 nM | [9] |

| IC50 (Growth Inhibition) | HMEC (human microvascular endothelial cells) | 0.31 µM | [9] |

| IC50 (Migration Inhibition) | HMEC (human microvascular endothelial cells) | 0.63 µM | [9] |

| IC50 (Tube Formation Inhibition) | HMEC (human microvascular endothelial cells) | 0.96 µM | [9] |

| IC50 (Topoisomerase I Inhibition) | 106 nM | [10] | |

| EC50 (Cleavable Complex Formation) | pBR322 plasmid DNA | 0.35 µM | [9] |

Table 1: In Vitro Potency of 10-Hydroxy Camptothecin.

| Parameter | Value | Reference |

| Molecular Weight | 364.4 Da | [10] |

| Purity | >99% | [10] |

| Solubility | Soluble in DMSO to 50 mM | [10] |

Table 2: Physicochemical Properties of 10-Hydroxy Camptothecin.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, which is the relaxation of supercoiled DNA.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I assay buffer, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

DNA Cleavage Assay

This assay directly assesses the formation of the drug-stabilized Topo I-DNA cleavable complex.

Methodology:

-

Substrate Preparation: A DNA oligonucleotide is 3'-end-labeled with a radioactive isotope (e.g., 32P).

-

Reaction: The radiolabeled DNA substrate is incubated with recombinant Topo I in a reaction buffer in the presence of varying concentrations of the test compound.

-

Complex Trapping: The reaction is terminated by the addition of SDS, which traps the covalent Topo I-DNA complex.

-

Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. An increase in the intensity of the cleaved DNA bands indicates stabilization of the cleavable complex.[11][12][13][14]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[16][17]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.[17]

Conclusion

The mechanism of action of this compound is centered on its potent inhibition of DNA topoisomerase I. By stabilizing the Topo I-DNA cleavable complex, it induces lethal double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis. This well-characterized mechanism, supported by robust in vitro data, establishes 10-Hydroxy Camptothecin and its deuterated analog as critical tools in cancer research and drug development. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this important class of anti-neoplastic agents.

References

- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. 10-Hydroxycamptothecin, DNA topoisomerase I inhibitor (CAS 64439-81-2) | Abcam [abcam.com]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 10-Hydroxy Camptothecin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy Camptothecin is a naturally occurring alkaloid derived from the Camptotheca acuminata tree. It is a potent anti-cancer agent that functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, 10-Hydroxy Camptothecin leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.

The deuterated analog, 10-Hydroxy Camptothecin-d5, is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The five deuterium atoms, typically on the ethyl group, provide a distinct mass signature that allows for its differentiation from the non-deuterated compound and its metabolites in biological matrices using mass spectrometry. This aids in absorption, distribution, metabolism, and excretion (ADME) studies, providing crucial data for drug development.

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not publicly available. However, a chemically sound synthetic route can be postulated by adapting known syntheses of 10-Hydroxy Camptothecin and its analogs, commencing with a deuterated starting material. The "d5" designation strongly implies deuteration of the ethyl group.

Postulated Synthetic Workflow

The synthesis of 10-Hydroxy Camptothecin analogs typically involves the condensation of a substituted quinoline with a pyrano-indolizino core. For the d5-variant, the synthesis would necessitate the preparation of a key intermediate containing a d5-ethyl group.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of non-deuterated 10-Hydroxy Camptothecin and represent a likely pathway for the synthesis of the d5-labeled compound.

Step 1: Synthesis of Camptothecin-d5

A plausible route to Camptothecin-d5 would involve a Friedländer annulation of a deuterated tricyclic ketone with a suitable ortho-amino benzaldehyde derivative. The key is the initial synthesis of the tricyclic ketone bearing the d5-ethyl group. This can be achieved through standard organic chemistry methods, likely starting from ethyl-d5 iodide and diethyl malonate to build the necessary carbon skeleton.

Step 2: Conversion of Camptothecin-d5 to this compound

A known method for the hydroxylation of camptothecin at the 10-position involves a two-step process of hydrogenation followed by oxidation.

-

Hydrogenation: Camptothecin-d5 would be subjected to hydrogenation using a platinum catalyst (e.g., PtO2) in a suitable solvent like acetic acid. This step reduces the A-ring to a tetrahydro derivative.

-

Oxidation: The resulting tetrahydroxy-camptothecin-d5 intermediate is then oxidized, for example with lead tetraacetate (Pb(OAc)4), to re-aromatize the A-ring and introduce the hydroxyl group at the 10-position, yielding this compound.

Purification of the final product would likely involve column chromatography followed by recrystallization.

Characterization

The successful synthesis and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry

Mass spectrometry is crucial for confirming the incorporation of the five deuterium atoms. The molecular weight of 10-Hydroxy Camptothecin is 364.35 g/mol . The d5-analog is expected to have a molecular weight of approximately 369.38 g/mol .[2] High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.

| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]+ |

| 10-Hydroxy Camptothecin | C₂₀H₁₆N₂O₅ | 364.1059 | 365.1137 |

| This compound | C₂₀H₁₁D₅N₂O₅ | 369.1373 | 370.1451 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum of the d5-analog would be expected to be very similar to that of the non-deuterated compound, with the key difference being the absence of signals corresponding to the ethyl group protons.

-

¹³C NMR: The carbon-13 NMR spectrum would show the presence of all 20 carbon atoms. The signals for the deuterated ethyl carbons would likely exhibit splitting due to coupling with deuterium and may have a slightly different chemical shift.

-

²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the ethyl group, confirming their presence and location.

High-Performance Liquid Chromatography (HPLC)

HPLC would be used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid would be a suitable method. The purity is typically determined by the peak area percentage at a specific UV wavelength.

Mechanism of Action and Biological Activity

The mechanism of action of this compound is expected to be identical to that of its non-deuterated counterpart.

Quantitative Biological Data (for 10-Hydroxy Camptothecin)

The following table summarizes the in vitro and in vivo activity of the non-deuterated 10-Hydroxy Camptothecin. This data serves as a reference for the expected biological activity of the d5-analog.

| Assay | Cell Line / Model | Metric | Value | Reference |

| Cell Growth Inhibition | BT-20 (human breast carcinoma) | IC₅₀ | 34.3 nM | |

| Cell Growth Inhibition | MDA-231 (human breast adenocarcinoma) | IC₅₀ | 7.27 nM | |

| Cell Growth Inhibition | HMEC (human microvascular endothelial cells) | IC₅₀ | 0.31 µM | |

| Cell Migration Inhibition | HMEC | IC₅₀ | 0.63 µM | |

| Tube Formation Inhibition | HMEC | IC₅₀ | 0.96 µM | |

| Topoisomerase I-mediated DNA Cleavage | pBR322 plasmid DNA | EC₅₀ | 0.35 µM | |

| In Vivo Tumor Growth Inhibition | Colo 205 xenografts in mice | Dosage | 2.5-7.5 mg/kg (oral, every 2 days) | |

| Acute Toxicity | Mice | LD₅₀ | 104 mg/kg (intraperitoneal) |

Conclusion

This compound is a crucial tool for in-depth pharmacokinetic and metabolic profiling of this potent anti-cancer agent. While a definitive synthesis protocol is not publicly documented, this guide provides a scientifically grounded, putative synthetic route and outlines the necessary characterization techniques to confirm its identity and purity. The biological activity of the d5-analog is expected to mirror that of the parent compound, which demonstrates significant efficacy against a range of cancer cell lines and in vivo models through the inhibition of topoisomerase I. This guide serves as a valuable resource for researchers and professionals in the field of drug development and cancer research.

References

In-Depth Technical Guide: 10-Hydroxy Camptothecin and its Deuterated Analog as Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Topoisomerase I Inhibition

10-Hydroxy Camptothecin, a derivative of the natural alkaloid Camptothecin, exerts its potent anti-tumor activity by targeting DNA topoisomerase I.[1] This enzyme plays a critical role in DNA replication and transcription by relieving torsional stress in the DNA double helix. It achieves this by introducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break.

10-HCPT and its analogs intervene in this process by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[2][3]

References

- 1. 10-Hydroxy Camptothecin-d5 | LGC Standards [lgcstandards.com]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to 10-Hydroxy Camptothecin-d5: Physical and Chemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Hydroxy Camptothecin-d5, a deuterated analog of the potent anti-cancer agent 10-Hydroxy Camptothecin. This document is intended to serve as a core resource for researchers utilizing this compound in preclinical and clinical development, particularly in pharmacokinetic and metabolic studies.

Core Compound Properties

This compound is a stable isotope-labeled version of 10-Hydroxy Camptothecin, a naturally occurring quinoline alkaloid. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.

Physical and Chemical Data

The physical and chemical properties of this compound are summarized below. Data for the non-deuterated parent compound, 10-Hydroxy Camptothecin, are provided for comparison.

| Property | This compound | 10-Hydroxy Camptothecin |

| Chemical Name | (4S)-4-(Ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | (S)-4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

| Synonyms | (S)-10-Hydroxycamptothecin-d5, Hydroxycamptothecin-d5, NSC 107124-d5 | 10-HCPT, (S)-10-Hydroxycamptothecin |

| Molecular Formula | C₂₀H₁₁D₅N₂O₅[1] | C₂₀H₁₆N₂O₅[2][3][4][5] |

| Molecular Weight | 369.38 g/mol [1][6] | 364.35 g/mol [2][7][8] |

| CAS Number | 1330277-66-1[1][6] | 19685-09-7[2][4][5][7][9] |

| Appearance | Blue Solid (supplier specific)[1] or Pale Yellow Powder (expected) | Pale yellow powder[7] |

| Melting Point | Not explicitly reported; expected to be similar to the parent compound. | 268-270°C[7] |

| Solubility | Not explicitly reported; expected to be similar to the parent compound. | Soluble in DMSO (5 mg/mL), DMF, and methanol. Insoluble in water.[7] |

| Storage Conditions | 2-8°C Refrigerator[1] or -20°C[6] | -20°C[2][7][8] |

Stability

10-Hydroxy Camptothecin, and by extension its deuterated analog, exists in a pH-dependent equilibrium between an active lactone form and an inactive carboxylate form. The lactone ring is susceptible to hydrolysis under neutral or basic conditions (pH > 7.0), leading to the formation of the open-ring carboxylate. Acidic conditions favor the closed-lactone form. For experimental purposes, stock solutions are typically prepared in DMSO and stored at low temperatures to maintain the stability of the active lactone.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is identical to that of its non-deuterated counterpart. It functions as a potent inhibitor of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2][10]

Inhibition of Topoisomerase I

10-Hydroxy Camptothecin intercalates into the DNA-topoisomerase I complex, stabilizing this transient intermediate.[10][] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to the accumulation of these cleavable complexes.[][12]

Downstream Cellular Effects

The collision of the DNA replication fork with these stabilized topoisomerase I-DNA complexes results in the conversion of single-strand breaks into double-strand breaks.[] This significant DNA damage triggers a cascade of cellular responses, including:

-

Cell Cycle Arrest: Activation of DNA damage checkpoints leads to cell cycle arrest, primarily in the S and G2/M phases, to allow for DNA repair.[]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis), often mediated by the p53 tumor suppressor pathway and the activation of caspases.[]

The following diagram illustrates the mechanism of action of 10-Hydroxy Camptothecin.

Caption: Mechanism of action of 10-Hydroxy Camptothecin.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of 10-Hydroxy Camptothecin in biological matrices. Below is a representative protocol for a pharmacokinetic study using LC-MS/MS.

Quantification of 10-Hydroxy Camptothecin in Plasma using LC-MS/MS

This protocol outlines the general steps for sample preparation and analysis. Specific parameters will need to be optimized for the instrumentation used.

3.1.1. Materials and Reagents

-

10-Hydroxy Camptothecin (analyte)

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10-Hydroxy Camptothecin and this compound in DMSO to prepare individual stock solutions.

-

Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 ACN:water) to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a single, consistent concentration.

3.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3.1.4. LC-MS/MS Conditions (Illustrative)

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

MRM Transitions:

-

10-Hydroxy Camptothecin: [M+H]⁺ > fragment ion (to be determined by infusion)

-

This compound: [M+H]⁺ > fragment ion (to be determined by infusion)

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Bioanalytical workflow for pharmacokinetic studies.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 10-Hydroxy Camptothecin in biological matrices. Its physical and chemical properties are nearly identical to the parent compound, allowing it to effectively track the analyte through sample preparation and analysis, thereby correcting for matrix effects and experimental variability. This technical guide provides the foundational information necessary for researchers to confidently incorporate this compound into their drug development programs.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 4. Hydroxycamptothecine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 10-Hydroxycamptothecin - LKT Labs [lktlabs.com]

- 8. agscientific.com [agscientific.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is the mechanism of Hydroxycamptothecine? [synapse.patsnap.com]

- 12. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide to 10-Hydroxy Camptothecin-d5 for DNA Damage and Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy Camptothecin is a potent anti-cancer agent and a derivative of camptothecin, a natural alkaloid isolated from the Camptotheca acuminata tree.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, a crucial enzyme in DNA replication and transcription.[2] This inhibition leads to the formation of DNA lesions, triggering cellular DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[2][3] This guide focuses on 10-Hydroxy Camptothecin-d5, a deuterated variant of the parent compound.

While specific research on the biological effects of this compound in DNA damage and repair is not extensively published, its fundamental mechanism of action is expected to be identical to that of 10-Hydroxy Camptothecin. The incorporation of five deuterium atoms ((4S)-4-(Ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) primarily serves to increase its molecular weight.[4] This makes it an ideal internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of the non-deuterated compound in biological samples.[5][6] Furthermore, deuteration can sometimes alter a drug's metabolic profile, potentially enhancing its pharmacokinetic properties, though specific data for this compound is not available.[7]

This technical guide will, therefore, detail the established mechanisms and experimental protocols for 10-Hydroxy Camptothecin, which are directly applicable to studies involving its d5-labeled counterpart.

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

10-Hydroxy Camptothecin exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1).[8][9] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. 10-Hydroxy Camptothecin stabilizes the covalent complex between Top1 and DNA, known as the "cleavable complex".[8] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[10]

When a DNA replication fork encounters this stabilized cleavable complex, the single-strand break is converted into a DNA double-strand break (DSB), a highly cytotoxic lesion.[11][12] These DSBs are the primary trigger for the downstream cellular responses, including cell cycle arrest and apoptosis.[3]

Mechanism of this compound induced DNA damage.

DNA Damage Response and Repair Pathways

The DSBs induced by 10-Hydroxy Camptothecin activate complex cellular DNA damage response (DDR) pathways. The primary kinases involved are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which phosphorylate a variety of downstream targets, including the histone variant H2AX to form γH2AX, a key marker of DSBs.[11]

Cells employ two major pathways to repair DSBs:

-

Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template for repair. It is primarily active in the S and G2 phases of the cell cycle.

-

Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates the broken DNA ends. It can be active throughout the cell cycle.

In addition to DSB repair, cells have mechanisms to process the Top1-DNA covalent complexes, involving enzymes such as Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and Poly (ADP-ribose) polymerase 1 (PARP1).

Key DNA damage response pathways activated by this compound.

Quantitative Data

The following tables summarize key quantitative data for the non-deuterated 10-Hydroxy Camptothecin. These values provide a baseline for designing experiments with the d5 variant.

| Cell Line | IC50 (nM) | Reference |

| BT-20 (Breast Cancer) | 34.3 | |

| MDA-MB-231 (Breast Cancer) | 7.27 | |

| Colo 205 (Colon Cancer) | 5-20 | [3] |

| Human Microvascular Endothelial Cells (HMEC) | 310 |

| Parameter | EC50 (µM) | Assay | Reference |

| Topoisomerase I-mediated pBR322 DNA cleavage | 0.35 | In vitro plasmid cleavage |

| Parameter | IC50 (µM) | Assay | Reference |

| HMEC Migration Inhibition | 0.63 | In vitro migration assay | |

| HMEC Tube Formation Inhibition | 0.96 | In vitro tube formation assay |

Experimental Protocols

A variety of assays can be employed to study the effects of this compound on DNA damage and repair.

Comet Assay (Single-Cell Gel Electrophoresis)

This technique is used to detect DNA single- and double-strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Methodology:

-

Treat cells with this compound for the desired time and concentration.

-

Embed the cells in low-melting-point agarose on a pre-coated slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Perform electrophoresis under alkaline conditions for single- and double-strand breaks or neutral conditions for double-strand breaks only.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.

-

γH2AX Immunofluorescence Staining

This is a widely used method to specifically detect and quantify DNA double-strand breaks.

-

Principle: Following the formation of a DSB, histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX molecules form distinct foci at the sites of DNA damage, which can be visualized using a specific antibody.

-

Methodology:

-

Culture cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the cells using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus.

-

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle, revealing any drug-induced cell cycle arrest.

-

Principle: DNA content in a cell is proportional to its fluorescence intensity after staining with a DNA-binding dye. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Methodology:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a fluorescent DNA dye (e.g., propidium iodide).

-

Analyze the cell population using a flow cytometer. The resulting histogram will show peaks corresponding to the different cell cycle phases.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

These assays are used to detect and quantify programmed cell death.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

-

Methodology:

-

Treat cells with this compound.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

A typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a valuable tool for researchers studying DNA damage and repair. While its biological activity mirrors that of its non-deuterated counterpart, its primary application lies in its use as a stable isotope-labeled internal standard for highly accurate quantification in complex biological matrices. The established mechanisms of Top1 inhibition, induction of DNA strand breaks, and activation of cellular repair pathways by 10-Hydroxy Camptothecin provide a solid foundation for designing and interpreting experiments using the d5-labeled compound. The experimental protocols outlined in this guide offer robust methods for elucidating the cellular responses to this potent class of anti-cancer agents.

References

- 1. Anticancer effects of low-dose 10-hydroxycamptothecin in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Reviewing High-Resolution Mass Spectrometry in Toxicology [thermofisher.com]

- 4. lcms.cz [lcms.cz]

- 5. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Protein-linked DNA strand breaks induced in mammalian cells by camptothecin, an inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship Between DNA Damage Response, Initiated by Camptothecin or Oxidative Stress, and DNA Replication, Analyzed by Quantitative 3D Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage and cell killing by camptothecin and its derivative in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Deuterated 10-Hydroxycamptothecin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and applications of deuterated 10-hydroxycamptothecin (D-10-HCPT) in scientific research. The strategic replacement of hydrogen atoms with deuterium in the 10-hydroxycamptothecin molecule offers significant advantages, primarily in the fields of pharmacokinetics, metabolic profiling, and as an internal standard for quantitative analysis.

Core Applications in Research

The primary purpose of utilizing deuterated 10-hydroxycamptothecin in a research setting revolves around two key areas:

-

Stable Isotope-Labeled Internal Standard: In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), D-10-HCPT serves as an ideal internal standard for the accurate quantification of 10-hydroxycamptothecin in biological matrices such as plasma, serum, and tissue homogenates. Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and chromatographic behavior, while its increased mass allows for clear differentiation by the mass spectrometer. This minimizes experimental variability and enhances the precision and accuracy of pharmacokinetic studies.

-

Pharmacokinetic and Metabolic Investigations: Deuteration can significantly alter the metabolic fate of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a modified pharmacokinetic profile, potentially resulting in a longer half-life, altered bioavailability, and a different metabolite profile compared to the non-deuterated parent compound.[1] Research on deuterated analogues of camptothecin derivatives, such as topotecan, has shown alterations in half-life and bioavailability, suggesting a potential strategy to mitigate toxicity and improve therapeutic outcomes.

Mechanism of Action of 10-Hydroxycamptothecin

10-Hydroxycamptothecin, a derivative of the natural alkaloid camptothecin, exerts its potent anti-tumor activity by inhibiting the nuclear enzyme DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. 10-Hydroxycamptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of SN-38 (Active Metabolite of Irinotecan) in Humans

| Parameter | Value | Reference |

| Mean Terminal Half-life (t½) | ~12 hours | [2] |

| Plasma Protein Binding | 95% | [2] |

| Volume of Distribution (Vd) | 168 L/m² (for Irinotecan) | [2] |

| Total Body Clearance | 15 L/m²/h (for Irinotecan) | [2] |

| Urinary Excretion (24h) | Minimal (0.5%) | [2] |

Table 2: Pharmacokinetic Parameters of Topotecan in Humans

| Parameter | Value | Reference |

| Elimination Half-life (t½β) | ~3 hours | [3] |

| Total Body Clearance | 30 L/h/m² | [3] |

| Renal Clearance | ~40% of administered dose | [3] |

| Oral Bioavailability | ~35% | [3] |

| Plasma Protein Binding | ~30% | [4] |

Experimental Protocols

Synthesis of Deuterated 10-Hydroxycamptothecin (General Approach)

A specific, detailed protocol for the synthesis of deuterated 10-hydroxycamptothecin is not widely published. However, a general approach can be inferred from established deuteration techniques.[5][6] One plausible method involves a hydrogen-deuterium exchange reaction on a suitable precursor or on the final 10-hydroxycamptothecin molecule.

Materials:

-

10-Hydroxycamptothecin

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or an organocatalyst)[7]

-

Deuterium gas (D₂) (for reduction-based methods)

-

Anhydrous solvents for workup and purification

General Procedure (Catalytic Hydrogen-Deuterium Exchange):

-

Dissolution: Dissolve 10-hydroxycamptothecin in an appropriate deuterated solvent.

-

Catalyst Addition: Add a suitable catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere.

-

Deuterium Introduction: Introduce a deuterium source, which could be the deuterated solvent itself, often activated by heating, or by bubbling D₂ gas through the solution. The reaction conditions (temperature, pressure, and reaction time) will need to be optimized to achieve the desired level of deuteration at specific positions.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as LC-MS to determine the extent of deuterium incorporation.

-

Workup: Upon completion, filter the catalyst and remove the deuterated solvent under reduced pressure.

-

Purification: Purify the resulting deuterated 10-hydroxycamptothecin using chromatographic techniques such as flash chromatography or preparative HPLC.

-

Characterization: Confirm the structure and the degree of deuteration of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantification of 10-Hydroxycamptothecin in Plasma using Deuterated Internal Standard by LC-MS/MS

This protocol outlines a typical method for the analysis of 10-hydroxycamptothecin in plasma samples.

1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 20 µL of the deuterated 10-hydroxycamptothecin internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

10-Hydroxycamptothecin: e.g., m/z 365.1 → 321.1

-

Deuterated 10-HCPT (e.g., d3): e.g., m/z 368.1 → 324.1

-

(Note: Specific transitions should be optimized for the instrument and the specific deuterated analog).

-

Logical Relationships in Research Applications

The use of deuterated 10-hydroxycamptothecin is founded on a logical framework that enhances the quality and scope of research into this potent anti-cancer agent.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apoptosis Induction Pathway of 10-Hydroxy Camptothecin

An important note on 10-Hydroxy Camptothecin-d5: The "-d5" designation typically indicates a deuterated form of a compound. Deuterated compounds are frequently used as internal standards for analytical quantification via mass spectrometry. Their biological mechanism of action is generally considered identical to that of their non-deuterated counterparts. This guide, therefore, focuses on the well-documented apoptosis induction pathway of 10-Hydroxy Camptothecin (HCPT), with the understanding that this pathway is representative of the -d5 variant.

Executive Summary

10-Hydroxy Camptothecin (HCPT), a derivative of the natural alkaloid Camptothecin, is a potent anti-neoplastic agent with a well-established role as a DNA topoisomerase I inhibitor.[1][2] Its cytotoxic effects are primarily mediated through the induction of programmed cell death, or apoptosis. HCPT stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single- and double-strand breaks, which subsequently trigger cell cycle arrest and activate a multi-faceted apoptotic response.[2][3] This response involves the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways, culminating in the activation of caspases and the systematic dismantling of the cell. This technical guide provides a detailed overview of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Topoisomerase I Inhibition and DNA Damage

The primary molecular target of HCPT is DNA topoisomerase I (Topo I), a nuclear enzyme essential for resolving DNA topological stress during replication and transcription.

-

Formation of the Cleavable Complex: Topo I functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind before the enzyme re-ligates the strand. HCPT intercalates into the DNA-Topo I interface, stabilizing this intermediate state, known as the "cleavable complex".[2]

-

DNA Damage: The stabilization of the cleavable complex prevents the re-ligation of the DNA strand. When a replication fork collides with this complex, the transient single-strand break is converted into a permanent and more cytotoxic double-strand break.[2][3]

-

Cell Cycle Arrest: This accumulation of DNA damage triggers cellular checkpoint responses, leading to cell cycle arrest, typically in the S and G2/M phases.[4][5] This arrest provides the cell an opportunity to repair the DNA damage; however, if the damage is too extensive, apoptosis is initiated.[4][6]

Apoptotic Signaling Pathways

HCPT leverages multiple signaling cascades to ensure the efficient execution of apoptosis.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major contributor to HCPT-induced apoptosis.[7] It is centered on the permeabilization of the mitochondrial outer membrane.

-

p53 Activation: In response to DNA damage, the tumor suppressor protein p53 is often upregulated.[7][8]

-

Bcl-2 Family Regulation: The balance between pro- and anti-apoptotic members of the Bcl-2 family is altered. HCPT has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[8][9] This shifts the balance in favor of apoptosis.

-

Mitochondrial Dysregulation: The altered Bcl-2 family protein ratio leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[9][10][11]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase-9.[8][9]

-

Execution Phase: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3.[7][8] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[7][8]

Extrinsic (Death Receptor) Pathway

Evidence also suggests that HCPT can activate the extrinsic pathway, which is initiated by cell surface death receptors.[12] This pathway involves the activation of the initiator caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal by cleaving the BH3-only protein Bid, thereby engaging the intrinsic pathway.[12][13]

Endoplasmic Reticulum (ER) Stress Pathway

HCPT can induce stress in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[9] This leads to the activation of the PERK signaling pathway.[9][11] Key events include the increased expression of GRP78, phospho-PERK, ATF6, IRE1, and the pro-apoptotic transcription factor CHOP, which contributes to mitochondrial dysfunction and apoptosis.[9][11]

Downregulation of IAP Proteins

HCPT has been found to downregulate the expression of Inhibitor of Apoptosis Proteins (IAPs) such as survivin and XIAP.[12] These proteins normally function to inhibit caspase activity, so their downregulation lowers the threshold for apoptosis induction and enhances the apoptotic response.[12]

Quantitative Data Summary

The efficacy of HCPT varies across different cancer cell lines and experimental conditions.

Table 1: IC50 Values for 10-Hydroxy Camptothecin

| Parameter | Cell Line(s) | IC50 Value | Source(s) |

| Growth Inhibition | SW1116 (Colon Cancer) | 3.3 µg/mL | [12] |

| Colo 205 (Colon Cancer) | 3.8 µg/mL | [12] | |

| BT-20 (Breast Cancer) | 34.3 nM | [14] | |

| MDA-MB-231 (Breast Cancer) | 7.27 nM | [14] | |

| HMEC (Endothelial) | 0.31 µM | [14] | |

| Topo I Inhibition | (Biochemical Assay) | 106 nM |

Table 2: Apoptosis Induction by 10-Hydroxy Camptothecin

| Cell Line | Concentration | Treatment Duration | Percent Apoptotic Cells | Source(s) |

| SMS-KCNR | 2.5 nM | 48 hours | 20.89% | [7] |

| (Neuroblastoma) | 20 nM | 48 hours | 97.66% | [7] |

| MG-63 | 20 - 80 nM | 24 - 48 hours | Significant Induction | [8] |

| (Osteosarcoma) | (Dose & Time Dependent) | |||

| SW1116 & Colo 205 | 2.5 µg/mL | 24 - 72 hours | Significant Induction | [12] |

| (Colon Cancer) | (Dose & Time Dependent) |

Experimental Protocols

The study of HCPT-induced apoptosis employs a range of standard molecular and cell biology techniques.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of HCPT (e.g., 0-160 nM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[8][12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]

-

Cell Culture and Treatment: Culture cells and treat with HCPT as described above.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways (e.g., p53, Bcl-2, caspases, PARP).[7][8][12]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Conclusion

10-Hydroxy Camptothecin is a potent inducer of apoptosis in a wide range of cancer cells. Its primary mechanism of inhibiting DNA topoisomerase I initiates a cascade of events, including DNA damage and cell cycle arrest, that converge on multiple pro-apoptotic signaling pathways. The activation of the intrinsic mitochondrial pathway, characterized by p53 upregulation, Bcl-2 family modulation, and caspase-9 activation, appears to be a central event.[7][8] This is further amplified by contributions from the extrinsic and ER stress pathways, as well as the suppression of apoptosis inhibitors.[9][12] The comprehensive understanding of these intricate pathways is crucial for the rational design of combination therapies and the development of novel anti-cancer strategies that leverage the apoptotic potential of HCPT.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 3. Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis induction and cell cycle perturbation in human hepatoma hep G2 cells by 10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The involvement of active DNA synthesis in camptothecin-induced G2 arrest: altered regulation of p34cdc2/cyclin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic cell death triggered by camptothecin or teniposide. The cell cycle specificity and effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10-Hydroxycamptothecin induces apoptosis in human neuroblastoma SMS-KCNR cells through p53, cytochrome c and caspase 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer effects of 10-hydroxycamptothecin induce apoptosis of human osteosarcoma through activating caspase-3, p53 and cytochrome c pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxycamptothecin induces apoptosis of human tenon's capsule fibroblasts by activating the PERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxycamptothecin induces apoptosis and inhibits tumor growth in colon cancer by the downregulation of survivin and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

The Role of Deuterated Labeling in 10-Hydroxycamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterium labeling, specifically the d5 label, in the bioanalysis of 10-Hydroxycamptothecin (10-HCPT). As a potent anti-cancer agent and the active metabolite of irinotecan, accurate quantification of 10-HCPT in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] This document outlines the core principles of using a deuterated internal standard, presents a comprehensive summary of bioanalytical methods, and provides detailed experimental protocols.

The Gold Standard: Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[2][3] 10-Hydroxycamptothecin-d5 (d5-10-HCPT) serves as an ideal SIL-IS for the quantification of endogenous 10-HCPT.

The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[4] Since d5-10-HCPT and 10-HCPT have the same molecular structure, with the only difference being the presence of five deuterium atoms in the labeled compound, they exhibit:

-

Identical Chromatographic Behavior: Both compounds co-elute from the liquid chromatography column, meaning they have the same retention time.[4]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, both the analyte and the internal standard are ionized with comparable efficiency.

-

Indistinguishable Sample Preparation Recovery: Any loss of analyte during sample extraction and preparation steps will be mirrored by a proportional loss of the deuterated internal standard.

By adding a known concentration of d5-10-HCPT to each sample at the beginning of the workflow, any variations that occur during sample processing and analysis can be normalized. The quantification is based on the ratio of the mass spectrometer's response for the analyte (10-HCPT) to that of the internal standard (d5-10-HCPT). This ratiometric approach significantly improves the accuracy and precision of the measurement by correcting for matrix effects and other sources of variability.[2]

Quantitative Data Summary

The following table summarizes the typical validation parameters for a bioanalytical method for 10-HCPT using a deuterated internal standard, based on data from analogous LC-MS/MS assays. While a specific validation summary for a method using d5-10-HCPT was not found in the public literature, these values represent the expected performance of such a robust analytical method.

| Validation Parameter | Typical Performance Characteristics |

| Linearity (Range) | 0.5 - 2500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (% RSD) | < 15% (≤ 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated for by the internal standard |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable under typical laboratory and storage conditions |

This table is a composite based on typical performance characteristics of validated LC-MS/MS methods for 10-HCPT and similar analytes.[5]

Experimental Protocols

The following sections detail the methodologies for the quantification of 10-HCPT in a biological matrix (e.g., plasma) using d5-10-HCPT as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like 10-HCPT from plasma samples.

-

Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the d5-10-HCPT internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid to aid precipitation and improve analyte stability) to each tube.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are typical starting conditions for the analysis of 10-HCPT and d5-10-HCPT. These may require optimization for specific instrumentation.

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

Start at 5% B

-

Linear ramp to 95% B over 5 minutes

-

Hold at 95% B for 1 minute

-

Return to 5% B and equilibrate for 2 minutes

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

10-HCPT: Precursor Ion (m/z) -> Product Ion (m/z) - Specific masses would be determined during method development.

-

d5-10-HCPT: Precursor Ion (m/z) -> Product Ion (m/z) - The precursor ion will be 5 Daltons higher than that of 10-HCPT.

-

Visualizations

Bioanalytical Workflow for 10-HCPT Quantification

Caption: General workflow for the quantitative analysis of 10-HCPT using a deuterated internal standard.

Logical Relationship of Internal Standard Correction

Caption: Logical flow of data processing for internal standard-based quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 10-Hydroxy Camptothecin-d5 in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 10-Hydroxy Camptothecin-d5 (10-HCPT-d5), a critical compound in oncological research. We will explore its mechanism of action, present its efficacy data across various cancer cell lines, and detail standardized experimental protocols for its use. The inclusion of a stable isotope label (-d5) makes this molecule particularly valuable for advanced analytical applications in drug development.

Core Mechanism of Action: Topoisomerase I Inhibition

10-Hydroxy Camptothecin (10-HCPT) is a potent derivative of Camptothecin, a natural alkaloid isolated from the Camptotheca acuminata tree.[1][2] Its primary anticancer activity stems from its function as a DNA topoisomerase I (Topo I) inhibitor.[1][3][4]

Topoisomerase I is an essential nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. 10-HCPT exerts its cytotoxic effect by binding to and stabilizing the covalent complex formed between Topo I and DNA.[4] This action prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a DNA replication fork collides with this stabilized ternary complex, the single-strand break is converted into a permanent and lethal double-strand break.[4][5] This irreversible DNA damage triggers a cellular damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately culminating in programmed cell death (apoptosis).[2][3][5]

In Vitro Efficacy and Cellular Effects

10-HCPT demonstrates potent cytotoxic and anti-proliferative activity across a spectrum of human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth.

The following table summarizes the reported IC50 values for 10-Hydroxy Camptothecin in various cell lines and assays.

| Cell Line / Model | Cancer Type / Process | IC50 Value | Exposure Time | Reference |

| MDA-MB-231 | Breast Cancer | 7.27 nM | 72 hours | [3] |

| BT-20 | Breast Cancer | 34.3 nM | 72 hours | [3] |

| Colo 205 | Colon Cancer | 5-20 nM (effective range) | Not Specified | [2][3] |

| Human Microvascular Endothelial (HMEC) | Growth Inhibition | 0.31 µM (310 nM) | 72 hours | [3] |

| Human Microvascular Endothelial (HMEC) | Migration Inhibition | 0.63 µM (630 nM) | Not Specified | [3] |

| Human Microvascular Endothelial (HMEC) | Tube Formation Inhibition | 0.96 µM (960 nM) | Not Specified | [3] |

digraph "Cellular_Effects" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];center [label="10-HCPT\nInhibition of Topoisomerase I", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

dna_damage [label="DNA Double-Strand Breaks"]; cell_cycle [label="Cell Cycle Arrest\n(G2 Phase)"]; apoptosis [label="Apoptosis Induction"]; caspase [label="Caspase-3 Activation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; angiogenesis [label="Anti-Angiogenesis"]; hmec [label="Inhibition of HMEC\n(Growth, Migration, Tube Formation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

center -> dna_damage; dna_damage -> cell_cycle; cell_cycle -> apoptosis; apoptosis -> caspase; center -> angiogenesis; angiogenesis -> hmec; }

Standardized Experimental Protocols

The following protocols provide a framework for assessing the in vitro activity of 10-HCPT-d5.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

10-HCPT-d5 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 10-HCPT-d5 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Drug Incubation: Incubate the treated plates for 72 hours.[3]

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

This protocol is used to determine the distribution of cells in different phases of the cell cycle following drug treatment.

Methodology:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with 10-HCPT-d5 at relevant concentrations (e.g., near the IC50 value) for 24-48 hours.

-

Harvest both adherent and floating cells, wash with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend in PBS containing RNase A and a DNA-intercalating dye (e.g., Propidium Iodide).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will correlate with the cell cycle phase (G1, S, G2/M).

Apoptosis can be confirmed by detecting key protein markers, such as cleaved caspase-3.[2][3]

Methodology (Western Blot):

-

Treat cells with 10-HCPT-d5 as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The Role of Deuteration: this compound

The "-d5" designation indicates that five hydrogen atoms in the ethyl group of the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[6] While the biological mechanism of action is identical to its non-labeled counterpart, the deuterated form is a crucial tool for analytical chemistry in drug development.

-

Internal Standard: 10-HCPT-d5 is primarily used as an internal standard in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Because it co-elutes with the non-labeled drug but is distinguishable by its higher mass, it allows for precise and accurate quantification of the drug in complex biological matrices like plasma or tissue homogenates.

-

Metabolic Studies: It can be used to study the metabolic fate of the drug, helping to differentiate the parent compound from its metabolites in pharmacokinetic and drug metabolism studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer effects of low-dose 10-hydroxycamptothecin in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for 10-Hydroxy Camptothecin-d5 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxy Camptothecin is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1] Its deuterated form, 10-Hydroxy Camptothecin-d5, is a valuable tool for in vitro studies, offering a stable isotopic label for metabolic and pharmacokinetic investigations without significantly altering its biological activity. This document provides detailed protocols for the in vitro use of this compound in cell culture, including cytotoxicity assays, cell cycle analysis, and apoptosis detection.

Mechanism of Action

10-Hydroxy Camptothecin exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme involved in relieving torsional stress during DNA replication and transcription.[2][3] The compound intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[2] This leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]

Data Presentation

In Vitro Cytotoxicity of 10-Hydroxy Camptothecin

The half-maximal inhibitory concentration (IC50) of 10-Hydroxy Camptothecin has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 7.27 | [1] |

| BT-20 | Breast Cancer | 34.3 | [1] |

| Colo 205 | Colon Cancer | 5-20 (range) | [1] |

| HL-60 | Promyelocytic Leukemia | 10-1000 (range) | [2] |

| HMEC | Microvascular Endothelial | 310 | [1] |

Note: The biological activity of this compound is expected to be comparable to that of the non-deuterated form.

Experimental Protocols

Cell Culture and Treatment

A foundational aspect of studying the effects of this compound is proper cell culture and treatment application.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for western blotting and flow cytometry) at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the 1 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

-